molecular formula C20H17ClN4O4S B2761940 4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 1007193-30-7

4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2761940
CAS No.: 1007193-30-7
M. Wt: 444.89
InChI Key: KTMUTVJNNNFNMM-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H17ClN4O4S and its molecular weight is 444.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Characterisation

One of the foundational aspects of research involving complex compounds like 4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide involves their synthesis and detailed structural characterisation. Studies such as the one by Arslan, Kazak, and Aydın (2015) focus on the synthesis, spectroscopic, and structural characterisation of related nitrobenzamide compounds. These studies utilize various spectroscopic techniques (e.g., 1H NMR, 13C NMR, IR) and X-ray diffraction to elucidate the molecular structures, providing insights into the physical and chemical properties of these compounds (Arslan, Kazak, & Aydın, 2015).

Antimicrobial Activity

Another significant area of research is the evaluation of the antimicrobial properties of nitrobenzamide derivatives. For instance, the study of new azo Schiff bases of pyrazole derivatives, including their synthesis and spectroscopic and theoretical investigations, offers valuable information on the antimicrobial potential of these compounds. These studies typically involve characterizing the compounds using various spectroscopic methods and evaluating their growth inhibitory activity against different microbial strains (Özkınalı et al., 2018).

Antitumor and Cytotoxic Activities

Research on compounds like this compound also extends to exploring their potential antitumor and cytotoxic activities. Studies such as the synthesis and evaluation of hypoxia-selective antitumor agents highlight the importance of structural modifications to enhance cytotoxicity towards tumor cells under hypoxic conditions, suggesting possible applications in cancer therapy (Palmer et al., 1996).

Molecular Engineering for Drug Design

The detailed study of the molecular structures and properties of compounds like this compound contributes to the field of molecular engineering for drug design. Research on the design, synthesis, and QSAR studies of novel classes of antibacterial agents demonstrates the role of molecular modifications in enhancing biological activity and developing new therapeutic agents (Palkar et al., 2017).

Properties

IUPAC Name

4-chloro-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-11-4-3-5-17(12(11)2)24-19(14-9-30(29)10-16(14)23-24)22-20(26)13-6-7-15(21)18(8-13)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMUTVJNNNFNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.